molecular formula C7H14O3 B1351343 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol CAS No. 5754-34-7

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol

Cat. No.: B1351343
CAS No.: 5754-34-7
M. Wt: 146.18 g/mol
InChI Key: YYEZYENJAMOWHW-UHFFFAOYSA-N
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Description

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is an organic compound with the molecular formula C7H14O3. It is a colorless to light yellow clear liquid at room temperature. This compound is known for its unique structure, which includes a dioxolane ring and an ethanol group. It is used in various chemical synthesis processes and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as alcohol dehydrogenase, which catalyzes the oxidation of alcohols to aldehydes or ketones. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which facilitate the binding of this compound to the active sites of these enzymes .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . Additionally, this compound can alter cellular metabolism by acting as a substrate for metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in lipid metabolism, leading to changes in lipid levels within the cell . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular metabolism and gene expression, indicating its potential for sustained biological activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can enhance certain metabolic processes . At high doses, this compound can exhibit toxic effects, including liver damage and oxidative stress . These threshold effects highlight the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for its metabolism . These interactions can lead to the formation of various metabolites, which can further participate in other biochemical reactions. The compound’s involvement in these pathways can influence metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can be distributed to various cellular compartments, where it can exert its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been observed to localize to specific compartments, such as the cytoplasm and mitochondria . This localization is often directed by targeting signals and post-translational modifications that guide the compound to its site of action . The presence of this compound in these compartments can influence various cellular processes, including energy metabolism and oxidative stress response .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol can be synthesized through several methods. One common method involves the reaction of acetone with glycerol in the presence of an acid catalyst to form 2,2-dimethyl-1,3-dioxolane-4-methanol, which is then further reacted with ethylene oxide to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
  • 2,2-Dimethyl-1,3-dioxolane-4-ylmethyl p-toluenesulfonate

Uniqueness

2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol is unique due to its combination of a dioxolane ring and an ethanol group, which provides it with distinct reactivity and versatility in chemical synthesis compared to its similar compounds .

Properties

IUPAC Name

2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-7(2)9-5-6(10-7)3-4-8/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEZYENJAMOWHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00400965
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5754-34-7
Record name 2-(2,2-dimethyl-1,3-dioxolan-4-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00400965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Butane-1,2,4-triol (5.0 g, 47 mmol) was dissolved in MeOH (5 ml). Acetone (20 ml), MgSO4 (ca. 500 mg), and para-toluene sulfonic acid (p-TsOH) (catalytic amount) were added, and the mixture was allowed to stir for 5 days at room temperature. The mixture was filtered and the filtrate concentrated under reduced pressure. Methylene chloride (CH2Cl2) (20 ml) and water (20 ml) were added, the layers were separated, and the organic layer was washed with water (2×20 ml). The organic layer was dried (MgSO4), filtered, and the filtrate concentrated under reduced pressure to afford the product as a clear oil (5.15 g, 75%): 1H NMR (CDCl3) 4.23(dt, 1H, J=6.86 Hz), 4.04(t, 1H, J=6.06 Hz), 3.72(m, 2H), 3.54(t, 1H, J=7.72 Hz), 2.55(broad s, 1H), 1.77(dt, 2H, J=6.67 Hz), 1.34(d, 6H, J=15.68 Hz)ppm; IR (neat) 3420, 2980, 2930, 2870, 1710, 1455, 1370, 1250, 1215, 1155, 1055, 855, 732 cm-1.
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5 g
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500 mg
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75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethanol a useful building block in organic synthesis, particularly in the context of the provided research?

A1: this compound serves as a valuable chiral building block in organic synthesis due to the presence of the 1,3-dioxolane ring. This ring is a protecting group for the 1,2-diol moiety, commonly found in carbohydrates and other natural products.

Q2: Can you explain the role of Mitsunobu conditions in the reaction with this compound as described in the research on a new intercalating nucleic acid?

A2: In the synthesis of a novel intercalating nucleic acid analogue [], this compound is reacted with 4-iodophenol under Mitsunobu conditions. This reaction is significant because it allows for the formation of an ether linkage with inversion of configuration at the alcohol position of this compound. The Mitsunobu reaction, known for its ability to activate alcohols in the presence of a phosphine and an azodicarboxylate, facilitates this stereospecific transformation, which is essential for obtaining the desired stereochemistry in the final nucleic acid analogue.

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